
1-((2-Morpholinopyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Morpholinopyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H18F3N5O2 and its molecular weight is 381.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((2-Morpholinopyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for this compound is C16H17F3N4O, and it features distinct functional groups that contribute to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially aiding in cellular uptake and bioavailability.
Property | Value |
---|---|
Molecular Weight | 351.33 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC) . The mechanism primarily involves the inhibition of specific molecular targets within cancer cells.
Key Findings
- Target Interactions : The compound has been shown to interact with fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in tumor proliferation and survival .
- Blood-Brain Barrier Penetration : Studies demonstrate that this compound can cross the blood-brain barrier (BBB), making it a candidate for treating brain metastases associated with aggressive cancers .
In Vitro Studies
In vitro assays have revealed that the compound exhibits significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (a model for TNBC). The following results summarize the efficacy observed in these studies:
Table 2: Cytotoxicity Data
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 5.4 |
A549 (Lung Cancer) | 6.8 |
HeLa (Cervical Cancer) | 7.2 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key modifications that enhance biological activity:
- Urea Linker Variations : Substituting the urea moiety with thiourea or carbamate groups showed minimal impact on activity, suggesting that the urea structure is optimal for binding .
- Phenyl Substituents : Alterations in the phenyl groups influenced cytotoxicity, with specific configurations yielding improved potency against cancer cells .
Case Study 1: Triple-Negative Breast Cancer
In a recent study, a library of compounds including our target was synthesized and screened against MDA-MB-231 cells. The lead compound demonstrated a significant reduction in cell viability compared to controls, indicating its potential as a therapeutic agent for TNBC .
Case Study 2: Brain Metastasis
The ability of this compound to penetrate the BBB was evaluated in vivo using mouse models. Following administration, peak plasma concentrations were observed at one hour post-injection, confirming its potential for treating metastatic brain lesions .
特性
IUPAC Name |
1-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c18-17(19,20)12-2-1-3-13(10-12)24-16(26)22-11-14-4-5-21-15(23-14)25-6-8-27-9-7-25/h1-5,10H,6-9,11H2,(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPUOYHWBBIREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。